molecular formula C9H8FNO3 B2824091 1-(2-Fluoro-3-nitrophenyl)propan-2-one CAS No. 1806628-91-0

1-(2-Fluoro-3-nitrophenyl)propan-2-one

Cat. No. B2824091
CAS RN: 1806628-91-0
M. Wt: 197.165
InChI Key: IDKRONAXJSCYIL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-nitrophenyl)propan-2-one is a chemical compound with the molecular formula C9H8FNO4 . It is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-3-nitrophenyl)propan-2-one can be represented by the InChI code 1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

1-(2-Fluoro-3-nitrophenyl)propan-2-one is a solid at room temperature . It has a molecular weight of 213.17 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Photophysical Properties and Solvatochromic Effects

  • Photophysical Characteristics : The study of the photophysical properties of certain chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, revealed bathochromic shifts in absorption and fluorescence spectra when transitioning from non-polar to polar solvents. These shifts indicate significant intramolecular charge transfer (ICT) interactions, signifying a substantial difference in dipole moment between the ground and excited states. This implies that these molecules are more stabilized in the singlet excited state compared to the ground state, which is crucial for understanding the solvent-dependent behavior of related compounds (Kumari et al., 2017).

Synthesis and Structural Studies

  • Synthesis and Resolution : Research on the synthesis, resolution, and determination of the absolute configuration of 2-(α-hydroxy)aryl acrylate esters provides insights into the structural intricacies and stereochemical aspects of compounds related to 1-(2-Fluoro-3-nitrophenyl)propan-2-one. Such studies are foundational for understanding the chemical behavior and potential applications of this compound and its derivatives (Drewes et al., 1992).

Molecular Logic Systems and Sensor Applications

  • Molecular Logic Systems : A novel fluorophore was developed, which can function as a pH-controlled molecular switch and a protic solvent polarity sensor. Additionally, this compound can act as a selective sensor for Hg2+ ions, showcasing its potential for applications in multiple-mode molecular logic systems. This demonstrates the potential for compounds similar to 1-(2-Fluoro-3-nitrophenyl)propan-2-one to be used in complex sensing and logic applications (Zhang et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition : The use of 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions highlights the potential for derivatives of 1-(2-Fluoro-3-nitrophenyl)propan-2-one in industrial applications. Such compounds can effectively protect metal surfaces from corrosion, providing practical benefits in various industries (Hamani et al., 2017).

Fluorescence Studies and Chemical Sensing

  • Fluorescence and Optical Properties : Research on indolizino[3,2-c]quinolines, synthesized through a novel route involving 2-methylpyridines and 2-bromo-2'-nitroacetophenone, showcases the potential for compounds related to 1-(2-Fluoro-3-nitrophenyl)propan-2-one in the development of fluorescent probes. These compounds exhibit unique and desirable optical properties, indicating their suitability as fluorescent probes in various applications (Park et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, and P501 . The compound is considered dangerous, as indicated by the signal word .

properties

IUPAC Name

1-(2-fluoro-3-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKRONAXJSCYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-nitrophenyl)propan-2-one

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